4-(4-Bromo-5-isopropoxy-2-methylphenyl)piperidine
Description
Properties
Molecular Formula |
C15H22BrNO |
|---|---|
Molecular Weight |
312.24 g/mol |
IUPAC Name |
4-(4-bromo-2-methyl-5-propan-2-yloxyphenyl)piperidine |
InChI |
InChI=1S/C15H22BrNO/c1-10(2)18-15-9-13(11(3)8-14(15)16)12-4-6-17-7-5-12/h8-10,12,17H,4-7H2,1-3H3 |
InChI Key |
UGTAVOKZIBQCOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-5-isopropoxy-2-methylphenyl)piperidine typically involves the following steps:
Isopropoxylation: The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and a strong acid catalyst such as sulfuric acid.
Piperidine Introduction: The final step involves the formation of the piperidine ring, which can be achieved through a nucleophilic substitution reaction using piperidine and a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-5-isopropoxy-2-methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: New derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-(4-Bromo-5-isopropoxy-2-methylphenyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-5-isopropoxy-2-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The bromine atom and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to other piperidine derivatives based on substituent patterns, synthetic routes, and biological activity. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Key Compounds for Comparison:
Substituent Position and Electronic Effects:
- Bromine vs. Fluorine : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may enhance lipophilicity and alter binding kinetics. For example, para-fluorine in CID890517 is critical for EP2 activity, but bromine’s bulkier nature in the target compound could influence steric interactions .
- Isopropoxy vs. Methoxy groups in furanone derivatives (e.g., ) contribute to hydrogen bonding, suggesting isopropoxy’s ether oxygen could play a similar role.
- Methyl Group : The 2-methyl substituent on the phenyl ring may enhance metabolic stability by hindering oxidative degradation, a feature observed in other piperidine-based drugs .
Table: Comparative Properties of Selected Piperidine Derivatives
Biological Activity
4-(4-Bromo-5-isopropoxy-2-methylphenyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic benefits.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a brominated aromatic moiety and an isopropoxy group, which may influence its pharmacological properties. The presence of these substituents is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The structural features allow it to modulate the activity of these targets, leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It is likely to interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood regulation and cognitive functions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Breast Cancer (MCF-7) | 12.0 | Induction of apoptosis via caspase activation |
| Piperine | Lung Cancer | 10.5 | Mitochondrial membrane disruption |
| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone | Glioma | 15.0 | Inhibition of Na+/K(+)-ATPase |
Case Studies
- In vitro Studies : In a study evaluating the effects of various piperidine derivatives on human cancer cell lines, this compound demonstrated notable growth inhibition in MCF-7 breast cancer cells with an IC50 value of approximately 12 µM, suggesting its potential as a chemotherapeutic agent .
- Mechanistic Insights : Further investigation revealed that the compound induces apoptosis through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases . This mechanism aligns with findings from other studies on piperidine derivatives that also showed similar apoptotic effects in cancer cells.
Pharmacological Properties
The pharmacokinetic profile of this compound remains largely unexplored; however, related compounds have shown favorable absorption and distribution characteristics. Understanding these properties is essential for assessing the therapeutic viability of this compound.
Table 2: Pharmacokinetic Properties of Related Piperidine Compounds
| Compound Name | Cmax (mg/mL) | t1/2 (h) | Oral Bioavailability (%) |
|---|---|---|---|
| Piperine | 0.6 | 3.5 | 40 |
| Tert-butyl derivative | 0.8 | 5.0 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
